Cas no 211735-94-3 (4-Fluoro-1,2,3,6-tetrahydropyridine)
4-Fluoro-1,2,3,6-tetrahydropyridine Chemical and Physical Properties
Names and Identifiers
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- 211735-94-3
- EN300-6486674
- 4-fluoro-1,2,3,6-tetrahydropyridine
- SCHEMBL513479
- MPYPFGXRTRPRKD-UHFFFAOYSA-N
- 4-Fluoro-1,2,3,6-tetrahydropyridine
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- Inchi: 1S/C5H8FN/c6-5-1-3-7-4-2-5/h1,7H,2-4H2
- InChI Key: MPYPFGXRTRPRKD-UHFFFAOYSA-N
- SMILES: FC1=CCNCC1
Computed Properties
- Exact Mass: 101.064077422g/mol
- Monoisotopic Mass: 101.064077422g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 88.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 12Ų
4-Fluoro-1,2,3,6-tetrahydropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6486674-0.05g |
4-fluoro-1,2,3,6-tetrahydropyridine |
211735-94-3 | 0.05g |
$1152.0 | 2023-05-31 | ||
| Enamine | EN300-6486674-0.1g |
4-fluoro-1,2,3,6-tetrahydropyridine |
211735-94-3 | 0.1g |
$1207.0 | 2023-05-31 | ||
| Enamine | EN300-6486674-0.25g |
4-fluoro-1,2,3,6-tetrahydropyridine |
211735-94-3 | 0.25g |
$1262.0 | 2023-05-31 | ||
| Enamine | EN300-6486674-0.5g |
4-fluoro-1,2,3,6-tetrahydropyridine |
211735-94-3 | 0.5g |
$1316.0 | 2023-05-31 | ||
| Enamine | EN300-6486674-1.0g |
4-fluoro-1,2,3,6-tetrahydropyridine |
211735-94-3 | 1g |
$1371.0 | 2023-05-31 | ||
| Enamine | EN300-6486674-2.5g |
4-fluoro-1,2,3,6-tetrahydropyridine |
211735-94-3 | 2.5g |
$2688.0 | 2023-05-31 | ||
| Enamine | EN300-6486674-5.0g |
4-fluoro-1,2,3,6-tetrahydropyridine |
211735-94-3 | 5g |
$3977.0 | 2023-05-31 | ||
| Enamine | EN300-6486674-10.0g |
4-fluoro-1,2,3,6-tetrahydropyridine |
211735-94-3 | 10g |
$5897.0 | 2023-05-31 |
4-Fluoro-1,2,3,6-tetrahydropyridine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 4-Fluoro-1,2,3,6-tetrahydropyridine
4-Fluoro-1,2,3,6-tetrahydropyridine (CAS No. 211735-94-3): A Versatile Fluorinated Heterocyclic Compound
4-Fluoro-1,2,3,6-tetrahydropyridine (CAS No. 211735-94-3) is a fluorinated heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This partially hydrogenated pyridine derivative, characterized by the presence of a fluorine atom at the 4-position, serves as a valuable building block in organic synthesis and medicinal chemistry.
The molecular structure of 4-fluoro-1,2,3,6-tetrahydropyridine combines the reactivity of a cyclic amine with the electronic effects of fluorine substitution. This unique combination makes it particularly interesting for researchers developing novel bioactive compounds and pharmaceutical intermediates. Recent studies highlight its potential in creating more efficient drug candidates with improved metabolic stability and bioavailability.
In the context of current research trends, fluorinated heterocycles like 4-fluoro-1,2,3,6-THP are receiving increased attention due to their applications in PET imaging probes and CNS-targeting pharmaceuticals. The fluorine atom's small size and high electronegativity allow for subtle modifications of molecular properties without significantly altering the compound's steric profile, making it valuable in rational drug design.
The synthesis of 4-fluoro-1,2,3,6-tetrahydropyridine hydrochloride typically involves fluorination of appropriate pyridine precursors followed by selective hydrogenation. Researchers are particularly interested in developing more efficient synthetic routes to this compound, as evidenced by numerous recent publications in journals of organic chemistry and medicinal chemistry.
From a commercial perspective, the demand for fluorinated building blocks like 4-fluoro-THP has been steadily increasing. Pharmaceutical companies are actively seeking novel fluorinated intermediates to develop next-generation therapeutics, particularly in areas such as neurological disorders and metabolic diseases. This compound's versatility makes it attractive for structure-activity relationship studies in drug discovery programs.
Recent advances in catalysis and flow chemistry have opened new possibilities for the scalable production of 4-fluoro-1,2,3,6-tetrahydropyridine derivatives. These technological developments address one of the key challenges in working with fluorinated compounds - the difficulty of large-scale synthesis while maintaining cost-effectiveness and environmental sustainability.
The physicochemical properties of 4-fluoro-1,2,3,6-tetrahydropyridine make it particularly suitable for library synthesis in drug discovery. Its balanced lipophilicity and the presence of both hydrogen bond donor and acceptor sites contribute to good solubility in common organic solvents, facilitating various chemical transformations.
In the agrochemical sector, compounds containing the 4-fluoro-THP moiety are being investigated for their potential as novel crop protection agents. The introduction of fluorine atoms often enhances the biological activity and environmental stability of agrochemicals, making this compound an interesting starting point for new pesticide development.
From a safety perspective, proper handling procedures should always be followed when working with 4-fluoro-1,2,3,6-tetrahydropyridine, as with any chemical substance. While not classified as hazardous under normal conditions, standard laboratory safety protocols should be observed during its use and storage.
The future research directions for 4-fluoro-1,2,3,6-tetrahydropyridine appear promising, with particular focus on its applications in radiopharmaceuticals and proteolysis targeting chimeras (PROTACs). The ability to incorporate fluorine-18 makes this scaffold valuable for developing new PET imaging agents, while its structural features offer opportunities in targeted protein degradation technologies.
Analytical characterization of 4-fluoro-THP derivatives typically involves a combination of NMR spectroscopy, mass spectrometry, and HPLC analysis. Recent advances in analytical techniques have improved the detection and quantification of such compounds, supporting quality control in both research and production settings.
As the pharmaceutical industry continues to explore fluorine-containing drugs, intermediates like 4-fluoro-1,2,3,6-tetrahydropyridine (CAS 211735-94-3) will likely maintain their importance in drug discovery pipelines. Their unique combination of synthetic accessibility and potential for diverse chemical modifications positions them as valuable tools for medicinal chemists addressing current therapeutic challenges.
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